molecular formula C18H15N7O2S B2564917 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide CAS No. 2034477-97-7

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide

Cat. No. B2564917
CAS RN: 2034477-97-7
M. Wt: 393.43
InChI Key: BJEIJHDKDWLXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H15N7O2S and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Modification Strategies

  • Structural Modification for Metabolic Stability : The modification of imidazo[1,2-a]pyrimidine structures to reduce metabolism mediated by aldehyde oxidase (AO) has been explored. Strategies such as altering the heterocycle or blocking the reactive site are effective for reducing AO metabolism, which is crucial for improving the metabolic stability of potential therapeutic agents (Linton et al., 2011).

Biological Activities and Applications

  • Antibacterial and Anti-Inflammatory Properties : Compounds with structures similar to the query compound have shown significant antibacterial and anti-inflammatory activities. For instance, new pyrimidine and thiophene derivatives were synthesized and exhibited greater anti-inflammatory potency than standard drugs, highlighting their potential as antibacterial and anti-inflammatory agents (Lahsasni et al., 2018).

  • Antitumor and Antiprotozoal Agents : Novel thieno[2,3-d]pyrimidine derivatives have been synthesized, showing potent antitumor and antibacterial activities. These compounds were evaluated for their in vitro activity against various cancer cell lines and bacteria, indicating their potential as antitumor and antiprotozoal agents (Hafez et al., 2017).

  • Antioxidant Activity : Derivatives pairing heterocycles like pyridine, pyran, pyrimidine, and pyrazole with indole and thiophene have been investigated for their antioxidant activities. Some of these derivatives exhibited higher antioxidant activity than ascorbic acid, suggesting their use as efficient antioxidants (Aziz et al., 2021).

properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2S/c26-18(22-17-6-13(23-27-17)14-2-1-5-28-14)12-8-25(9-12)16-7-15(20-10-21-16)24-4-3-19-11-24/h1-7,10-12H,8-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEIJHDKDWLXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.